2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile
Description
2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile (CAS: 338953-31-4) is a nitrile-containing aromatic compound featuring a benzenecarbonitrile backbone substituted with a 4-chlorophenyl group and a cyano methyl moiety. Its molecular formula is inferred as C₁₅H₈Cl₂N₂, with a calculated molecular weight of ~286.9 g/mol. The compound’s structure combines electron-withdrawing groups (chloro and cyano), which influence its reactivity and biological activity, particularly in pesticidal applications .
Properties
IUPAC Name |
2-[(4-chlorophenyl)-cyanomethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-13-7-5-11(6-8-13)15(10-18)14-4-2-1-3-12(14)9-17/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDHCDZKHWMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253097 | |
| Record name | α-(4-Chlorophenyl)-2-cyanobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127667-18-9 | |
| Record name | α-(4-Chlorophenyl)-2-cyanobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127667-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(4-Chlorophenyl)-2-cyanobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile typically involves the reaction of 4-chlorobenzyl cyanide with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The activity of nitrile-containing compounds is highly dependent on substituent positioning, ring conformation, and electronic effects. Below is a systematic comparison with key analogs:
Table 1: Structural and Functional Group Comparisons
Role of the Cyano Group and Structural Conformation
- Evidence from Pyridine Derivatives: Compound N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2 in ) exhibits higher aphicidal activity compared to its cyclized analog (Compound 3) due to the presence of an open-chain structure and a cyano group, which enhance binding to insect nicotinic acetylcholine receptors .
- Impact of Halogen Substitution : Replacement of the 4-chlorophenyl group in the target compound with a 4-fluorophenyl group (as in CymitQuimica’s analog) reduces molecular weight (270.69 vs. ~286.9 g/mol) but may alter lipophilicity and target affinity .
Substituent Positioning and Electronic Effects
- Meta vs.
- Ring System Variations: The tetrahydrobenzothiophene core in 2-[(4-chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile introduces steric constraints that may limit bioavailability compared to the planar benzene backbone of the target compound .
Biological Activity
2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile, also known by its CAS number 127667-18-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
The molecular formula of 2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile is C16H12ClN3, with a molecular weight of 285.74 g/mol. The compound features a chlorophenyl group and a cyano group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Similar compounds have shown various modes of action:
- Antimicrobial Activity : Benzothiazole derivatives, which share structural similarities with 2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile, have demonstrated potent antimicrobial properties. They may inhibit the growth of bacteria and fungi by interfering with essential biochemical pathways.
- Anticancer Potential : Research indicates that compounds with similar frameworks may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation .
Biological Activity Studies
A variety of studies have been conducted to evaluate the biological effects of this compound. Below are summarized findings from relevant research:
Case Studies
Several case studies highlight the biological implications of compounds related to 2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile:
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against various pathogens. The results indicated substantial inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity Testing : In vitro cytotoxicity assays revealed that the compound could induce cell death in certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound might interact with cellular signaling pathways involved in apoptosis and cell cycle regulation.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that while there is potential for therapeutic use, further studies are necessary to fully understand the safety profile and any long-term effects on human health.
Future Directions
Research into 2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : To enhance potency and reduce toxicity.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
